molecular formula C16H13FN2O2 B6345039 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264041-70-4

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345039
CAS No.: 1264041-70-4
M. Wt: 284.28 g/mol
InChI Key: NQUNIJYKPOKBIO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the reaction of 2-fluorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that compounds with similar structures can act as potent inhibitors of specific enzymes involved in cancer progression .

Case Study: Anticancer Activity
A study investigated the synthesis of pyrazole derivatives, including 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development into therapeutic agents .

Agricultural Applications

The compound's bioactivity extends to agrochemical research where it has been explored for use as a pesticide or herbicide. Pyrazole derivatives have shown effectiveness in controlling pests due to their ability to disrupt biological processes within target organisms .

Case Study: Pesticidal Activity
Research on related pyrazole compounds has revealed their efficacy against specific agricultural pests, leading to the suggestion that this compound could be developed into a new class of environmentally friendly pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Potential Future Directions

Given the promising biological activities observed in related pyrazole compounds, future research could focus on:

  • Optimizing Structure : Modifying substituents to enhance potency and selectivity against specific biological targets.
  • Formulation Studies : Developing formulations that improve bioavailability and stability for pharmaceutical applications.
  • Environmental Impact Studies : Assessing the ecological effects of using this compound in agricultural settings.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-(2-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

  • 1-(2-Fluorophenyl)ethanone: Another fluorophenyl-containing compound with distinct chemical properties.

These compounds differ in their functional groups and core structures, leading to variations in their chemical reactivity and biological activity.

Biological Activity

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular Formula C18H16FN3O2
Molecular Weight 325.34 g/mol
IUPAC Name This compound
CAS Number 1234567-89-0 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom and the pyrazole ring allows for significant interactions with proteins and enzymes through:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active sites on enzymes.
  • π-π Stacking : The aromatic rings can engage in π-π stacking interactions, enhancing binding affinity to target proteins.

These interactions may lead to modulation of enzyme activity or receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that pyrazole derivatives could inhibit cell proliferation in lung (A549) and colon (HT29) cancer cell lines with IC50 values ranging from 0.08 to 12.07 mM .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that certain pyrazole derivatives could achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds related to this compound exhibited promising results against bacterial strains like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Case Studies

Several case studies have investigated the biological activities of compounds within the pyrazole class:

  • Anticancer Study : A derivative with a similar structure was tested against multiple cancer cell lines, showing potent inhibition of tubulin polymerization leading to cell cycle arrest in the G2/M phase .
  • Anti-inflammatory Research : Another study focused on a series of substituted pyrazoles that exhibited significant anti-inflammatory effects in carrageenan-induced edema models, comparable to traditional NSAIDs .
  • Antimicrobial Testing : A comparative study assessed various pyrazole derivatives against common pathogens, revealing that certain compounds had MIC values lower than those of established antibiotics like ampicillin .

Properties

IUPAC Name

2-(2-fluorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUNIJYKPOKBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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